Equol

Catalog No.
S527338
CAS No.
531-95-3
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Equol

CAS Number

531-95-3

Product Name

Equol

IUPAC Name

(S)-3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m1/s1

InChI Key

ADFCQWZHKCXPAJ-GFCCVEGCSA-N

SMILES

C1[C@H](c2ccc(cc2)O)Cc2ccc(cc2O1)O

Solubility

Soluble in DMSO

Synonyms

(+-)-isomer of equol, 3' Hydroxy Equol, 3'-hydroxy-equol, 4' methoxy 7 isoflavanol, 4' O Methyl Equol, 4'-methoxy-7-isoflavanol, 4'-O-methyl equol, 6' Hydroxy Equol, 6'-hydroxy-equol, equol, Equol, 4'-O-Methyl

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1[C@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O

Description

The exact mass of the compound Equol is 242.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones. It belongs to the ontological category of hydroxyisoflavans in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3

Exact Mass

242.0943

Appearance

Solid powder

Melting Point

189.5 °C
189.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2T6D2HPX7Q

Pharmacology

S-equol is an orally bioavailable, non-steroidal estrogen naturally produced by the metabolism of the isoflavonoid daidzein by human intestinal microflora, with potential chemoprotective and estrogen receptor (ER) modulating activities. S-equol preferentially binds to and activates the beta isoform of ER in certain target tissues, while having an antagonistic effect in other tissues. This modulates the expression of ER-responsive genes in a tissue-specific manner. This agent may increase bone mineral density, affect vasomotor symptoms, and may decrease the proliferation rate of susceptible cancer cells. In addition, this agent interferes with the activity of enzymes involved in steroid biosynthesis. S-equol inhibits dihydrotestosterone (DHT) production and may inhibit the proliferation of androgen-driven prostate cancer. S-equol is the biologically active enantiomer while R-equol is essentially inactive and has a weak affinity for alpha-ER.

MeSH Pharmacological Classification

Phytoestrogens

Other CAS

531-95-3

Wikipedia

(-)-equol

Dates

Modify: 2023-08-15
1: Harada K, Sada S, Sakaguchi H, Takizawa M, Ishida R, Tsuboi T. Bacterial metabolite S-equol modulates glucagon-like peptide-1 secretion from enteroendocrine L cell line GLUTag cells via actin polymerization. Biochem Biophys Res Commun. 2018 Jul 2;501(4):1009-1015. doi: 10.1016/j.bbrc.2018.05.100. Epub 2018 May 21. PubMed PMID: 29777703.
2: Horiuchi H, Usami A, Shirai R, Harada N, Ikushiro S, Sakaki T, Nakano Y, Inui H, Yamaji R. S-Equol Activates cAMP Signaling at the Plasma Membrane of INS-1 Pancreatic β-Cells and Protects against Streptozotocin-Induced Hyperglycemia by Increasing β-Cell Function in Male Mice. J Nutr. 2017 Sep;147(9):1631-1639. doi: 10.3945/jn.117.250860. Epub 2017 Aug 2. PubMed PMID: 28768836.

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